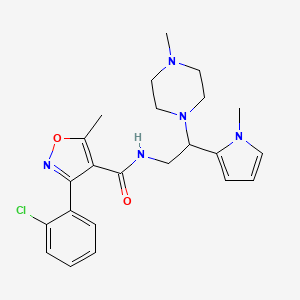
3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H28ClN5O2 and its molecular weight is 441.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring, which is often associated with various biological activities. The presence of the chlorophenyl and piperazine moieties enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 4.5 | Inhibition of protein synthesis |
Studies suggest that the compound induces apoptosis in cancer cells by activating intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death . Additionally, it has been reported to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It effectively halts cell cycle progression, particularly at the G2/M checkpoint, which is vital for cancer therapies targeting rapidly dividing cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells, which can contribute to their anticancer effects .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, reporting an IC50 value of 5 µM, indicating potent cytotoxicity . The study also noted a significant increase in apoptotic markers.
- HeLa Cell Analysis : Another investigation focused on HeLa cervical cancer cells, revealing an IC50 value of 3.8 µM and confirming that the compound causes G2/M phase arrest through flow cytometry analysis .
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2/c1-16-21(22(26-31-16)17-7-4-5-8-18(17)24)23(30)25-15-20(19-9-6-10-28(19)3)29-13-11-27(2)12-14-29/h4-10,20H,11-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVGQSLCKMKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CN3C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













